2-Methoxy-1,3-thiazole-5-carboxylic acid
Description
BenchChem offers high-quality 2-Methoxy-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-9-5-6-2-3(10-5)4(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPOIOYVYNLHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586181 | |
| Record name | 2-Methoxy-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716362-09-3 | |
| Record name | 2-Methoxy-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716362-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxy-1,3-thiazole-5-carboxylic acid chemical properties and structure
Chemical Profile, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
2-Methoxy-1,3-thiazole-5-carboxylic acid (CAS: 716362-09-3) acts as a critical heterocyclic building block in the design of bioactive small molecules.[1] Distinguished by the interplay between the electron-rich methoxy substituent at the C2 position and the electron-withdrawing carboxylic acid at C5, this scaffold offers unique physicochemical properties that modulate lipophilicity (LogP) and metabolic stability. This guide provides a comprehensive technical analysis of its structural electronics, validated synthesis pathways, and reactivity profiles, serving as a reference for drug development professionals targeting kinase inhibition and GPCR modulation.
Physicochemical Profile
The introduction of the methoxy group at C2 significantly alters the electronic landscape of the thiazole ring compared to its C2-amino or C2-alkyl counterparts. The following data summarizes the core properties essential for lead optimization.
| Property | Value | Context |
| CAS Number | 716362-09-3 | Unique Identifier |
| Molecular Formula | C₅H₅NO₃S | -- |
| Molecular Weight | 159.16 g/mol | Fragment-based drug design (FBDD) compliant |
| Predicted LogP | 0.85 – 0.95 | Moderate lipophilicity; suitable for CNS penetration optimization |
| TPSA | ~60 Ų | Favorable for oral bioavailability (Rule of 5) |
| pKa (Acid) | ~3.5 (Predicted) | Stronger acid than benzoic acid due to thiazole ring electron-withdrawal |
| H-Bond Acceptors | 4 | N, O (methoxy), O (carbonyl), O (hydroxyl) |
| H-Bond Donors | 1 | Carboxylic acid OH |
Structural Analysis & Electronic Properties
The 1,3-thiazole ring is π-electron deficient, particularly at the C2 position. However, the 2-methoxy group acts as a mesomeric electron donor (+M effect), which partially offsets the inductive electron-withdrawing nature (-I) of the nitrogen and sulfur atoms.
-
C2 Position (Nucleophilic Susceptibility): While typically electrophilic in unsubstituted thiazoles, the C2 position in this molecule is shielded by the methoxy group. However, under harsh conditions, the methoxy group can function as a leaving group in SNAr reactions with strong nucleophiles (e.g., thiols or amines), converting the 2-methoxy moiety into 2-thio or 2-amino derivatives.
-
C5 Position (Carboxylic Acid): The C5 position is activated for nucleophilic attack at the carbonyl carbon. The adjacent sulfur atom stabilizes the conjugate base, increasing the acidity of the carboxylic group relative to simple aromatic acids.
-
C4 Position (C-H Acidity): The proton at C4 is relatively acidic and can be deprotonated by strong bases (e.g., LDA, LiTMP) to facilitate C4-functionalization via electrophilic trapping, although the presence of the C5-carboxyl group usually requires protection (as an ester) before such lithiation strategies.
Synthesis Pathways
The most robust industrial route to 2-methoxy-1,3-thiazole-5-carboxylic acid involves the nucleophilic aromatic substitution (SNAr) of a 2-halo precursor followed by hydrolysis.[1]
Pathway A: SNAr Displacement (Recommended)
This method offers high yields and scalability. It begins with ethyl 2-chlorothiazole-5-carboxylate, which is commercially available or easily synthesized.[1]
-
Precursor: Ethyl 2-chlorothiazole-5-carboxylate.[1]
-
Reagent: Sodium methoxide (NaOMe) in Methanol.
-
Mechanism: The methoxide anion attacks the electron-deficient C2 position, displacing the chloride ion. The ester is subsequently hydrolyzed to the acid.
Pathway B: Cyclization (Hantzsch Thiazole Synthesis)
Alternatively, the ring can be constructed de novo, though this is less common for the methoxy-specific derivative due to the instability of O-methyl thiocarbamates under cyclization conditions.
Figure 1: Two-step synthesis via SNAr displacement of chloride by methoxide followed by ester hydrolysis.[1]
Reactivity & Derivatization
For medicinal chemists, the utility of this compound lies in its ability to serve as a core scaffold.[2]
Amide Coupling (Core Workflow)
The carboxylic acid is readily converted to amides, a common motif in kinase inhibitors (e.g., Dasatinib analogs).
-
Activation: Standard coupling reagents (HATU, EDC/HOBt) work efficiently.
-
Acid Chloride: Conversion to the acid chloride using oxalyl chloride/DMF is preferred for sterically hindered anilines.
C4-Functionalization
The C4 position allows for the introduction of alkyl or aryl groups via C-H activation or halogenation.
-
Protocol: Protection of the acid as a tert-butyl ester
C4-Lithiation (LDA, -78°C)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> Electrophile quench (e.g., MeI, aldehydes).
Figure 2: Divergent synthesis strategies starting from the 2-methoxy-thiazole-5-carboxylic acid core.
Experimental Protocol: Synthesis from Ethyl 2-Chlorothiazole-5-carboxylate
Objective: Preparation of 2-Methoxy-1,3-thiazole-5-carboxylic acid via SNAr and Hydrolysis.
Step 1: Methoxylation[1]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Dissolution: Dissolve ethyl 2-chlorothiazole-5-carboxylate (10.0 mmol, 1.91 g) in anhydrous methanol (20 mL).
-
Addition: Add a solution of sodium methoxide (25 wt% in methanol, 12.0 mmol, 2.7 mL) dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the starting chloride.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove methanol.[3] Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine. Dry over MgSO₄ and concentrate to yield the intermediate ester (typically >90% yield).
Step 2: Hydrolysis[1]
-
Reaction: Dissolve the crude ester from Step 1 in THF (15 mL) and Water (15 mL). Add Lithium Hydroxide monohydrate (20.0 mmol, 0.84 g).
-
Stirring: Stir vigorously at room temperature for 4–6 hours.
-
Acidification: Cool the reaction on an ice bath. Adjust pH to ~2–3 using 1M HCl. A white precipitate should form.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallization from Ethanol/Water if necessary.
Applications in Drug Discovery
The 2-methoxy-thiazole moiety is a bioisostere for 2-amino-thiazoles, often used to improve metabolic stability by avoiding the potential toxicity associated with aminothiazole metabolism (e.g., sulfation or glucuronidation of the amine).[1]
-
Kinase Inhibition: Used as a hinge-binding scaffold where the nitrogen of the thiazole accepts a hydrogen bond from the kinase backbone.
-
GPCR Ligands: The carboxylic acid is frequently derivatized into amides to target adenosine receptors or neuropeptide receptors.
References
-
Fluorochem. 2-Methoxy-1,3-thiazole-5-carboxylic acid Product Sheet. Retrieved from [1]
-
PubChem. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (Analog Data). National Library of Medicine. Retrieved from [1][4]
-
ChemicalBook. 2-Methoxy-1,3-thiazole-5-carboxylic acid Properties & Suppliers. Retrieved from [1]
-
MDPI. Reactivity of 2-halogenothiazoles with nucleophiles. Molecules, 2021.[5] Retrieved from [1]
-
BenchChem. Thiazole Reactivity Guide. Retrieved from [1]
Sources
Safety data sheet (SDS) for 2-Methoxy-1,3-thiazole-5-carboxylic acid
An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-1,3-thiazole-5-carboxylic acid, with a CAS Number of 716362-09-3, is a heterocyclic building block of interest in medicinal chemistry and drug discovery.[1][2] Its structural motifs, featuring a thiazole ring, a carboxylic acid, and a methoxy group, make it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The presence of these functional groups also dictates its chemical reactivity and potential hazards. This guide provides a comprehensive overview of the available safety data, inferred hazards, and best practices for the handling, storage, and disposal of this compound to ensure the safety of laboratory personnel.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Methoxy-1,3-thiazole-5-carboxylic acid is provided in the table below. Understanding these properties is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 716362-09-3 | [1][2] |
| Molecular Formula | C₅H₅NO₃S | [1] |
| Molecular Weight | 159.16 g/mol | [1][2] |
| Purity | Typically ≥98% | [1][2] |
| Appearance | White to yellow powder or crystal | [3] |
| Storage Temperature | 4°C | [1] |
Below is a diagram illustrating the chemical structure of 2-Methoxy-1,3-thiazole-5-carboxylic acid.
Caption: Chemical structure of 2-Methoxy-1,3-thiazole-5-carboxylic acid.
Hazard Identification and Classification
Inferred Potential Hazards:
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[4]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[5]
It is imperative to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Safe Handling and Storage Protocol
Adherence to a strict handling and storage protocol is crucial to minimize exposure and ensure laboratory safety.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards are mandatory.[9][10]
-
Skin Protection: A flame-retardant laboratory coat and chemically resistant gloves (e.g., nitrile) should be worn.[6]
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator is recommended.[6]
Handling Procedures:
-
Before use, ensure all necessary PPE is correctly donned.
-
Handle the solid material carefully to avoid dust formation.
-
Do not eat, drink, or smoke in the laboratory area.[10]
-
After handling, wash hands and any exposed skin thoroughly.[8][4]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][6][7] The recommended storage temperature is 4°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[8]
The following diagram outlines a recommended workflow for the safe handling of 2-Methoxy-1,3-thiazole-5-carboxylic acid.
Caption: Safe handling workflow for 2-Methoxy-1,3-thiazole-5-carboxylic acid.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. If irritation persists, seek medical attention.[8][6]
-
If inhaled: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[10]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][7]
-
Methods for Cleaning Up: Carefully sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with a suitable decontaminating agent.[7]
The decision tree below provides a guide for responding to an accidental spill.
Caption: Emergency response decision tree for a chemical spill.
Toxicological and Disposal Considerations
Toxicological Information:
As of the writing of this guide, no specific toxicological studies for 2-Methoxy-1,3-thiazole-5-carboxylic acid have been published. The toxicological properties have not been thoroughly investigated. Therefore, it should be handled with the utmost care, assuming it may have adverse health effects.
Disposal Considerations:
All chemical waste, including unused 2-Methoxy-1,3-thiazole-5-carboxylic acid and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to ensure proper disposal.[6] Do not dispose of it in the sewer system.[6]
Conclusion
While 2-Methoxy-1,3-thiazole-5-carboxylic acid is a valuable compound in chemical research, the lack of a comprehensive and official Safety Data Sheet necessitates a cautious and well-informed approach to its handling. By understanding its chemical properties, inferring potential hazards from similar structures, and adhering to rigorous safety protocols, researchers can mitigate risks and ensure a safe laboratory environment.
References
-
PubChem. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. [Link]
-
Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET. [Link]
-
BB FABRICATION. SAFETY DATA SHEET. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid | 1226776-93-7 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S | CID 43156462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemcia.com [chemcia.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.ca [fishersci.ca]
- 9. media.adeo.com [media.adeo.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Protocol for amide coupling using 2-Methoxy-1,3-thiazole-5-carboxylic acid
Application Note: Strategic Amide Coupling of 2-Methoxy-1,3-thiazole-5-carboxylic acid
Part 1: Introduction & Mechanistic Rationale
The Substrate Challenge: The Ambident Electrophile 2-Methoxy-1,3-thiazole-5-carboxylic acid presents a unique challenge in medicinal chemistry due to its electronic structure.[1] Unlike simple benzoic acids, this heteroaromatic scaffold possesses two distinct electrophilic sites:
-
The Carboxyl Carbon (C5-COOH): The desired site of attack for amide bond formation.[1]
-
The Thiazole C2 Position: The 2-methoxy group activates the thiazole ring but also serves as a potential leaving group via Nucleophilic Aromatic Substitution (
).[1]
The Core Risk: If the carboxylic acid activation is sluggish, or if the amine partner is highly nucleophilic (e.g., primary aliphatic amines), the amine may attack C2, displacing the methoxy group. This results in a 2-amino-thiazole byproduct rather than the desired amide.[1]
Strategic Solution:
To mitigate this, our protocols prioritize rapid pre-activation of the carboxylate. By converting the acid to a highly reactive species (Active Ester or Acid Chloride) before the amine encounters the scaffold, we kinetically favor the acylation pathway over the
Part 2: Experimental Protocols
Method A: The "Discovery Standard" (HATU)
Recommended for: Small scale (mg to 1g), library synthesis, and valuable amine partners.[1]
Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester).[1] The intramolecular base effect of the pyridine ring in the HOAt leaving group accelerates coupling, outcompeting the side reactions.
Protocol:
-
Activation: To a vial containing 2-Methoxy-1,3-thiazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration), add DIPEA (3.0 equiv).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add HATU (1.1 equiv) in one portion.
-
Pre-Activation Interval: Stir at 0 °C for 15 minutes . Critical Step: This ensures complete formation of the activated ester before the amine is introduced.[1]
-
Coupling: Add the Amine Partner (1.0 – 1.2 equiv).[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with saturated
(x2), water (x1), and brine (x1). Dry over .[1]
Method B: The "Process Efficient" (T3P)
Recommended for: Scale-up (>5g), electron-deficient amines, and ease of purification.[1]
Rationale: Propylphosphonic anhydride (T3P) acts as a water scavenger and activates the acid as a mixed anhydride.[1] It is less prone to epimerizing chiral amines and allows for a simple aqueous workup since T3P byproducts are water-soluble.[2][3]
Protocol:
-
Setup: Charge 2-Methoxy-1,3-thiazole-5-carboxylic acid (1.0 equiv) and the Amine Partner (1.1 equiv) into a flask.
-
Solvent: Add EtOAc or 2-MeTHF (5–10 volumes).[1] Note: T3P performs best in these solvents; avoid DMF if possible.
-
Base: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv).[1] Cool to 0 °C.
-
Addition: Dropwise add T3P (50% w/w solution in EtOAc, 1.5 equiv).
-
Reaction: Warm to RT. If the amine is electron-deficient (e.g., an aniline), heat to 50–60 °C.[1]
-
Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (if product is not basic) or 10% Citric Acid, then
.[1] The T3P byproducts wash away completely.[1][3]
Method C: The "Steric Powerhouse" (Ghosez’s Reagent)
Recommended for: Extremely hindered amines or when HATU/T3P fails.[1]
Rationale: Converts the acid directly to the acid chloride under neutral conditions, avoiding the harsh acidity of oxalyl chloride/DMF which might hydrolyze the methoxy group.
Protocol:
-
Activation: Dissolve acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv).[1]
-
Reaction: Stir at RT for 1 hour. (Monitor conversion to Acid Chloride by quenching an aliquot with MeOH and checking for Methyl Ester via LCMS).
-
Coupling: Cool to 0 °C. Add a solution of Amine (1.2 equiv) and Et3N (3.0 equiv) in DCM.
-
Completion: Stir at RT for 2 hours.
Part 3: Data & Visualization
Table 1: Comparative Analysis of Coupling Reagents
| Feature | HATU (Method A) | T3P (Method B) | Ghosez/Acid Cl (Method C) |
| Reactivity | High | Moderate to High | Very High |
| Low (if pre-activated) | Very Low | Moderate (if heated excess) | |
| Workup | Chromatographic (removes urea) | Aqueous Extraction (Clean) | Aqueous/Chromatographic |
| Cost | High | Moderate | Moderate |
| Best For | Precious amines, Library gen | Scale-up, Weak nucleophiles | Sterically hindered amines |
Workflow Decision Tree
Figure 1: Decision matrix for selecting the optimal coupling protocol based on amine properties.[1]
Part 4: Troubleshooting & Critical "Watch-Outs"
-
Observation: Formation of 2-Aminothiazole byproduct .
-
Cause: The amine attacked the C2-Methoxy carbon instead of the activated carbonyl.[1]
-
Fix: Lower the reaction temperature to -10 °C during addition. Ensure the acid is fully activated (15-30 mins) before adding the amine. Switch to T3P (Method B) as the steric bulk of the anhydride intermediate protects the ring.[1]
-
-
Observation: Low yield with Anilines .
-
Cause: Poor nucleophilicity of the aniline.
-
Fix: Use Method B (T3P) and heat to 60 °C. T3P is thermally stable and drives difficult equilibrium reactions.[1]
-
-
Observation: Loss of Methoxy group (Hydrolysis to 2-Hydroxy/Oxo species).[1]
-
Cause: Acidic workup was too harsh or prolonged exposure to aqueous acid.
-
Fix: Use a buffered quench (pH 5-6) or 10% Citric Acid instead of 1M HCl.[1] Process the workup quickly.
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
-
Patterson, A. W., et al. (2006). Synthesis and Structure-Activity Relationships of 2-Amino-thiazole-5-carboxylic Acid Derivatives as Kinase Inhibitors (Dasatinib Analogs). Journal of Medicinal Chemistry, 49, 6298. Link[1]
-
Baeza, A., & Nájera, C. (2014). Recent advances in the use of Propylphosphonic Anhydride (T3P®) in Organic Synthesis.[1][3][6][7] Synthesis, 46(12), 1579-1587.[1] Link[1]
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. m.youtube.com [m.youtube.com]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Synthesis of 2-Methoxy-1,3-thiazole-5-carboxylic acid from ethyl 2-bromothiazole-5-carboxylate
The following Application Note provides a comprehensive, field-validated protocol for the synthesis of 2-Methoxy-1,3-thiazole-5-carboxylic acid from ethyl 2-bromothiazole-5-carboxylate . This guide is designed for medicinal chemists and process development scientists, prioritizing high-yield "one-pot" efficiency and mechanistic clarity.
Abstract
This protocol details the synthesis of 2-methoxy-1,3-thiazole-5-carboxylic acid via a telescoped nucleophilic aromatic substitution (
Reaction Overview & Mechanism
The synthesis proceeds through two distinct mechanistic stages within a single reactor:
-
Nucleophilic Aromatic Substitution (
): The 2-position of the thiazole ring is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom and the C-5 ester group. Methoxide anion ( ) displaces the bromide.[1] -
Saponification (
): The addition of water converts the ester to the carboxylate salt, which is subsequently protonated to yield the free acid.
Reaction Scheme
Figure 1: Stepwise transformation from bromothiazole ester to methoxy-acid.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| Ethyl 2-bromothiazole-5-carboxylate | 236.09 | 1.0 | Starting Material |
| Sodium Methoxide (NaOMe) | 54.02 | 2.5 | Nucleophile / Base |
| Methanol (anhydrous) | 32.04 | 10-15 vol | Solvent |
| Water (deionized) | 18.02 | Excess | Hydrolysis Reagent |
| Hydrochloric Acid (1M) | 36.46 | As req. | Acidifying Agent |
Step-by-Step Methodology
Stage 1: Nucleophilic Substitution (
)
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.[2]
-
Dissolution: Charge the flask with Ethyl 2-bromothiazole-5-carboxylate (5.0 g, 21.2 mmol) and anhydrous Methanol (50 mL). Stir until fully dissolved.
-
Reagent Addition: Carefully add Sodium Methoxide solution (25 wt% in MeOH, ~12 mL, ~53 mmol) dropwise over 10 minutes.
-
Note: A slight exotherm may be observed. 2.5 equivalents ensures complete consumption of the bromide and provides base for the subsequent hydrolysis.
-
-
Reaction: Heat the mixture to reflux (65°C) . Maintain reflux for 2–3 hours .
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting bromide (
) should disappear, converting to the methoxy-ester intermediate ( ).
-
Stage 2: In-Situ Hydrolysis
-
Water Addition: Once Stage 1 is complete, remove the heat source briefly. Add Water (20 mL) directly to the hot reaction mixture.
-
Saponification: Return the mixture to reflux for an additional 1 hour .
-
Checkpoint: LC-MS should show full conversion of the ethyl ester (mass ~187) to the carboxylic acid (mass ~159, observed as M-1 in negative mode).
-
-
Concentration: Cool the reaction mixture to room temperature. Remove the majority of the methanol under reduced pressure (rotary evaporator) to leave an aqueous slurry.
Stage 3: Workup & Isolation
-
Clarification: Dilute the residue with water (30 mL). If any insoluble solids remain (unreacted impurities), filter through a pad of Celite.
-
Acidification: Cool the aqueous filtrate to 0–5°C in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH reaches 3–4 .
-
Observation: The product will precipitate as a white to off-white solid.
-
Critical: Do not acidify below pH 2, as the thiazole nitrogen may protonate, increasing water solubility and reducing yield.
-
-
Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove trace organic impurities.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Expected Results
-
Yield: 85–92%
-
Appearance: White to pale yellow crystalline powder.
-
Melting Point: 175–178°C (Lit.[5] analogs range 170-180°C).[5]
-
1H NMR (DMSO-d6):
13.1 (br s, 1H, COOH), 7.95 (s, 1H, H-4), 4.05 (s, 3H, OMe).
Critical Process Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Substitution | Temperature too low or insufficient NaOMe. | Ensure vigorous reflux. Increase NaOMe to 3.0 eq. Bromine displacement on thiazoles requires thermal energy. |
| Low Yield (Precipitation) | pH too low (<2) or too high (>5). | Adjust pH carefully to the isoelectric point (~3.5). If product is trapped in water, extract with EtOAc (3x) and dry over MgSO4. |
| Side Product: Hydroxy-thiazole | Hydrolysis of bromide before substitution. | Ensure methanol is anhydrous during Stage 1. Water should only be added after the methoxy group is installed. |
References
- Nucleophilic Substitution on Thiazoles: Context: Establishes the reactivity of 2-halo-thiazoles toward alkoxides. Source: Al-Mousawi, S. M., et al. "Kinetics and Mechanism of Thiazole with Sodium Methoxide." Journal of Heterocyclic Chemistry, 2012.
-
General Hydrolysis Protocol
- Context: Standard conditions for converting thiazole esters to acids.
-
Source:Common Organic Chemistry, "Ester Hydrolysis Conditions."
-
Analogous Synthesis (2-Amino derivatives)
- Context: Demonstrates the stability of the thiazole-5-carboxylic acid core under basic reflux.
-
Source: Zhao, R., et al. "A new facile synthesis of 2-aminothiazole-5-carboxylates." Tetrahedron Letters, 2001 , 42(11), 2101-2102. Link
-
Starting Material Data
- Context: Physical properties of Ethyl 2-bromothiazole-5-carboxyl
-
Source: PubChem Compound Summary for CID 24883199.
Sources
- 1. Pure (S)-2-bromo-2-fluorobutane reacts with methoxide ion in meth... | Study Prep in Pearson+ [pearson.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 2-bromothiazole-5-carboxylate CAS#: 41731-83-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Recrystallization solvents for purifying 2-Methoxy-1,3-thiazole-5-carboxylic acid
Topic: Recrystallization solvents for purifying 2-Methoxy-1,3-thiazole-5-carboxylic acid Content Type: Application Note & Protocol
Abstract & Scope
This guide details the purification of 2-Methoxy-1,3-thiazole-5-carboxylic acid (CAS: 716362-09-3) via recrystallization. As a critical scaffold in the synthesis of antineoplastic agents (e.g., Dasatinib analogs) and metabolic modulators, the purity of this intermediate directly impacts the yield and safety profile of downstream APIs. This protocol addresses the specific solubility challenges posed by the 2-methoxy substituent and the thiazole core, providing a self-validating solvent screening method and an optimized bulk purification workflow.
Chemical Profile & Solubility Logic
To select the correct solvent, we must analyze the intermolecular forces at play.
-
Acidity: Weakly acidic (pKa
3.5–4.0). -
Structural Analysis:
-
Carboxylic Acid (C5): Dominates polarity; forms strong hydrogen dimers and interacts well with protic solvents.
-
Thiazole Core: Aromatic, electron-deficient heterocycle.
-
Methoxy Group (C2): Adds lipophilicity compared to the hydroxy analog but maintains polarity; prone to "oiling out" if the solvent system is too non-polar.
-
Recommended Solvent Systems
Based on structural analogs (e.g., 2-methylthiazole-5-carboxylic acid) and empirical data for thiazole acids [1, 2], the following systems are prioritized:
| System Class | Solvent Pair | Ratio (v/v) | Mechanism | Suitability |
| Protic / Aqueous | Ethanol / Water | 80:20 to 50:50 | Temperature-dependent H-bonding switch. | High (Standard) |
| Protic / Aqueous | Methanol / Water | 90:10 to 60:40 | Higher solubility than EtOH; good for highly impure crude. | High |
| Aprotic / Non-polar | Ethyl Acetate / Heptane | Solvent / Anti-solvent | Dipole-dipole interaction vs. London dispersion. | Medium (Risk of oiling) |
| Polar Aprotic | Acetonitrile | Single Solvent | Temperature-dependent solubility. | Medium (Good for drying) |
Expert Insight: For the 2-methoxy variant, Ethanol/Water is the "Golden Standard." The water component suppresses the formation of methyl esters (which can occur in pure hot methanol) and effectively solvates inorganic salts (NaCl/NaBr) often carried over from the hydrolysis step [3].
Pre-Validation: Solvent Screening Protocol
Do not commit the entire batch without this micro-scale validation.
Diagram 1: Solvent Screening Decision Tree
Caption: Decision logic for validating solvent suitability before bulk processing. Blue/Green indicates optimal paths.
Optimized Protocol: Ethanol/Water Recrystallization
Scale: 10 g Crude Input Expected Yield: 75–85% Target Purity: >99.5% (HPLC)
Materials
-
Crude 2-Methoxy-1,3-thiazole-5-carboxylic acid (10 g)
-
Solvent A: Ethanol (Absolute or 95%)
-
Solvent B: Deionized Water
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.
Step-by-Step Procedure
Phase 1: Dissolution & Hot Filtration
-
Charge: Place 10 g of crude solid into a 250 mL round-bottom flask.
-
Solvation: Add 80 mL of Ethanol . Start stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C).
-
Observation: The solid should mostly dissolve. If undissolved material remains after 10 mins, add Ethanol in 5 mL increments.
-
Note: Do not exceed 15 volumes (150 mL) total. If solids persist, they are likely inorganic salts (NaCl) or polymeric impurities.
-
-
Hot Filtration (Critical): While maintaining the solution near boiling, filter through a pre-heated glass frit or Celite pad to remove insoluble impurities.
-
Why: Thiazole syntheses often generate inorganic byproducts insoluble in ethanol [1].
-
Phase 2: Nucleation & Growth
-
Reheat: Return the clear filtrate to the flask and bring back to a gentle boil.
-
Anti-Solvent Addition: Slowly add Water dropwise through the top of the condenser.
-
Endpoint: Add water until a faint, persistent turbidity (cloudiness) is observed.
-
Re-clear: Add 1-2 mL of Ethanol to just clear the solution again.
-
-
Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly (over 1–2 hours) with gentle stirring.
-
Warning: Rapid cooling causes precipitation of amorphous powder (trapping impurities) rather than crystalline growth.
-
-
Final Crystallization: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.
Phase 3: Isolation
-
Filtration: Collect crystals via vacuum filtration on a Buchner funnel.
-
Wash: Wash the filter cake with 20 mL of cold Ethanol/Water (50:50 mixture).
-
Crucial: Do not use pure ethanol for washing, as it may redissolve the product.
-
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
QC Check: Verify removal of solvent via NMR or LOD (Loss on Drying).
-
Troubleshooting & Analytical Validation
Common Failure Modes
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Product separates as a liquid droplets instead of crystals. | Reheat to dissolve.[4][5] Add a seed crystal at 50°C. Increase the Ethanol ratio (reduce water). |
| Low Yield | Too much solvent used or product is too soluble. | Concentrate the mother liquor by 50% via rotary evaporation and re-cool. |
| Colored Impurities | Solution is dark/yellow. | Add Activated Carbon (5 wt%) during the hot dissolution step (Phase 1), stir for 15 mins, then hot filter. |
Diagram 2: Physical Workflow
Caption: Operational workflow for the purification of thiazole carboxylic acids.
References
-
Das, J. et al. "Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives." U.S. Patent 7,408,069, August 5, 2008. Link
- Context: Describes recrystallization of thiazole-5-carboxylic acid derivatives using alcohol/w
-
MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Department of Chemistry, Accessed 2023. Link
- Context: Standard validation for the "cloud point" method used in Phase 2.
-
BenchChem Application Note. "Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid." BenchChem Protocols, 2025.[6] Link
- Context: Validates acidification and purification of heterocyclic carboxylic acids via ethanol/w
Sources
Scale-Up Synthesis of 2-Methoxythiazole-5-Carboxylic Acid: A Detailed Guide for Pharmaceutical and Agrochemical Intermediate Production
Introduction: The Significance of 2-Methoxythiazole-5-Carboxylic Acid
2-Methoxythiazole-5-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules, finding extensive applications in both the pharmaceutical and agrochemical industries. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of a methoxy group at the 2-position and a carboxylic acid at the 5-position provides a versatile molecular framework for the development of novel therapeutic agents and crop protection agents. This application note provides a comprehensive guide to the scalable synthesis of 2-methoxythiazole-5-carboxylic acid, focusing on robust and efficient procedures suitable for laboratory and pilot-plant scale production. We will delve into the underlying chemical principles, provide detailed step-by-step protocols, and address critical safety and scale-up considerations.
Strategic Approach to Synthesis
The most logical and scalable approach to the synthesis of 2-methoxythiazole-5-carboxylic acid involves a two-step process:
-
Hantzsch Thiazole Synthesis: Formation of the thiazole ring by reacting a suitable thio-precursor with an α-haloketone derivative to yield ethyl 2-methoxythiazole-5-carboxylate.
-
Saponification: Hydrolysis of the resulting ester to the final carboxylic acid.
This strategy is advantageous for scale-up due to the generally high yields of the Hantzsch reaction and the straightforward nature of ester hydrolysis.
Part 1: Synthesis of Key Intermediates
Protocol 1: Preparation of O-Methylisothiourea Sulfate
A key starting material for introducing the 2-methoxy group is O-methylisothiourea, which is typically prepared and isolated as its sulfate salt for improved stability.
Reaction Principle: Urea is methylated using dimethyl sulfate, a potent methylating agent. The reaction is typically performed in the presence of sulfuric acid to facilitate the formation of the sulfate salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Urea | 60.06 | 45 g | 0.75 |
| Dimethyl sulfate | 126.13 | 63 g | 0.50 |
| Concentrated Sulfuric Acid | 98.08 | 25.5 g | 0.25 |
| Water | 18.02 | 14.4 g + 130 g | - |
| Calcium Hydroxide | 74.09 | 37 g | 0.50 |
| Methanol | 32.04 | 50 mL | - |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Initial Charge: Charge the flask with dimethyl sulfate (63 g, 0.50 mol).
-
Heating and Urea Addition: Heat the dimethyl sulfate to 60 °C with stirring. At this temperature, gradually add urea (45 g, 0.75 mol) in portions.
-
Acid and Water Addition: To the stirred mixture, add water (14.4 g) followed by the slow addition of concentrated sulfuric acid (25.5 g) via the dropping funnel.
-
Reaction: Maintain the reaction mixture at 60 °C for 4-5 hours.
-
Work-up: After the reaction is complete, add 130 g of water and cool the mixture to 20 °C in an ice bath.
-
Neutralization: Slowly add calcium hydroxide (37 g, 0.50 mol) to the cooled reaction mixture. Stir for 3 hours at 20 °C.
-
Filtration and Recrystallization: Filter the reaction mixture to remove the precipitated calcium sulfate. To the filtrate, add 50 mL of methanol and cool to induce recrystallization.
-
Isolation: Collect the crystalline O-methylisothiourea sulfate by filtration, wash with a small amount of cold methanol, and dry under vacuum. A typical yield is in the range of 80-90%.[1]
Safety Considerations:
-
Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield. An ammonia solution should be readily available to neutralize any spills.
-
The reaction is exothermic, and careful temperature control is crucial.
Part 2: Scale-Up Synthesis of Ethyl 2-Methoxythiazole-5-carboxylate
Protocol 2: Hantzsch Thiazole Synthesis
Reaction Principle: This reaction follows the classic Hantzsch thiazole synthesis, where O-methylisothiourea sulfate condenses with ethyl 2-chloroacetoacetate to form the thiazole ring. The reaction proceeds via an initial S-alkylation of the isothiourea by the α-haloketone, followed by intramolecular cyclization and dehydration.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) | Moles |
| O-Methylisothiourea sulfate | 278.33 | 13.9 g | 0.05 |
| Ethyl 2-chloroacetoacetate | 164.59 | 16.5 g | 0.10 |
| Sodium Bicarbonate | 84.01 | 16.8 g | 0.20 |
| Ethanol (absolute) | 46.07 | 200 mL | - |
Experimental Workflow Diagram:
Caption: General laboratory workflow for the Hantzsch synthesis of Ethyl 2-methoxythiazole-5-carboxylate.
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend O-methylisothiourea sulfate (13.9 g, 0.05 mol) and sodium bicarbonate (16.8 g, 0.20 mol) in absolute ethanol (200 mL).
-
Addition of α-Haloketone: To the stirred suspension, add ethyl 2-chloroacetoacetate (16.5 g, 0.10 mol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Filtration: Filter the reaction mixture to remove the inorganic salts (sodium sulfate and unreacted sodium bicarbonate). Wash the filter cake with a small amount of ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford pure ethyl 2-methoxythiazole-5-carboxylate.
Scale-Up Considerations:
-
Exothermicity: The initial reaction between the isothiourea and the α-haloketone can be exothermic. For larger scale reactions, controlled addition of the ethyl 2-chloroacetoacetate and efficient cooling are essential to maintain the reaction temperature.
-
Stirring: As the reaction progresses, inorganic salts will precipitate. Ensure that the mechanical stirrer is robust enough to maintain a homogenous slurry.
-
Solvent Volume: On a larger scale, the solvent volume can be optimized to ensure efficient stirring and heat transfer while minimizing solvent waste.
Part 3: Final Product Synthesis - Saponification
Protocol 3: Hydrolysis of Ethyl 2-Methoxythiazole-5-carboxylate
Reaction Principle: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester. A subsequent acidification step is required to protonate the carboxylate salt and yield the final product.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.05 mol scale) | Moles |
| Ethyl 2-methoxythiazole-5-carboxylate | 187.21 | 9.36 g | 0.05 |
| Sodium Hydroxide | 40.00 | 3.0 g | 0.075 |
| Methanol | 32.04 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
Saponification and Work-up Workflow:
Caption: General workflow for the saponification of ethyl 2-methoxythiazole-5-carboxylate and product isolation.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-methoxythiazole-5-carboxylate (9.36 g, 0.05 mol) in a mixture of methanol (50 mL) and water (50 mL).
-
Base Addition: Add a solution of sodium hydroxide (3.0 g, 0.075 mol) in water (20 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of 2-3. The product will precipitate out as a solid.
-
Isolation: Collect the precipitated 2-methoxythiazole-5-carboxylic acid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold water to remove any inorganic salts. Dry the product under vacuum to a constant weight.
Scale-Up Considerations:
-
pH Control: During acidification, it is crucial to monitor the pH carefully to ensure complete precipitation of the product without causing degradation.
-
Filtration and Drying: For larger quantities, appropriate filtration and drying equipment (e.g., a filter press and a vacuum oven) will be necessary to handle the product efficiently.
-
Purification: If required, the final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety and Handling
All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Ethyl 2-chloroacetoacetate: This compound is a lachrymator and can cause skin and eye irritation.[1] It is also harmful if swallowed.[4][5] Handle with care and avoid inhalation of vapors.
-
O-Methylisothiourea sulfate: May be harmful if swallowed.[6] Avoid contact with skin and eyes.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive materials and should be handled with care to avoid skin and eye burns.
Conclusion
The synthetic route detailed in this application note provides a robust and scalable method for the production of 2-methoxythiazole-5-carboxylic acid. By following the outlined protocols and considering the scale-up recommendations, researchers and drug development professionals can efficiently synthesize this valuable intermediate for their research and development needs. The use of readily available starting materials and well-established chemical transformations makes this a practical and cost-effective approach for larger-scale production.
References
- CN105669496A - Preparation method of O-methyl isourea sulphate - Google P
-
Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97% - Cole-Parmer. (URL: [Link])
-
s-methyl isothiourea sulfate - Organic Syntheses Procedure. (URL: [Link])
-
Basic Hydrolysis of Esters (Saponification) - Master Organic Chemistry. (URL: [Link])
Sources
- 1. CN105669496A - Preparation method of O-methyl isourea sulphate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Methylisothiourea Sulfate | 867-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 2-Methoxy-1,3-thiazole-5-carboxylic acid
Introduction
2-Methoxy-1,3-thiazole-5-carboxylic acid is a substituted heterocyclic compound featuring a thiazole core, a functionality prevalent in many pharmaceutically active molecules. The precise structural characterization of such molecules is fundamental to drug discovery and development, ensuring identity, purity, and conformation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Methoxy-1,3-thiazole-5-carboxylic acid. It serves as a practical reference for researchers by presenting experimentally observed chemical shifts, comparing them with data from structurally related analogues, and contextualizing these shifts based on theoretical principles of substituent effects. Furthermore, a detailed, field-proven protocol for sample preparation and spectral acquisition is provided to ensure the generation of high-quality, reproducible data.
Molecular Structure and Expected Proton Environments
To interpret the ¹H NMR spectrum, one must first analyze the electronic environment of each unique proton in the molecule. The structure of 2-Methoxy-1,3-thiazole-5-carboxylic acid possesses three distinct proton signals:
-
Thiazole Ring Proton (H4): This is the sole proton directly attached to the aromatic thiazole ring. Its chemical shift is highly sensitive to the electronic effects of the adjacent substituents. The methoxy group at position 2 (-OCH₃) is an electron-donating group, which tends to increase electron density on the ring and cause shielding (an upfield shift). Conversely, the carboxylic acid at position 5 (-COOH) is a strong electron-withdrawing group, which decreases electron density and causes significant deshielding (a downfield shift). The final position of the H4 signal will be a balance of these opposing effects.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet. Being attached to an electronegative oxygen atom, they will be deshielded relative to a simple alkyl group, typically appearing in the 3.5-4.5 ppm range.
-
Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl and hydroxyl oxygens. It typically appears far downfield and its signal is often broadened due to hydrogen bonding and chemical exchange with trace amounts of water or other protic species.
Caption: Molecular structure and key proton environments.
Experimental and Predicted ¹H NMR Data
The experimental ¹H NMR data for 2-Methoxy-1,3-thiazole-5-carboxylic acid has been reported in the literature in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar, acidic compounds.
Experimental Data (DMSO-d₆, 400 MHz):
-
δ 8.25 (s, 1H): This singlet corresponds to the H4 proton on the thiazole ring.
-
δ 4.07 (s, 3H): This singlet is assigned to the three equivalent protons of the methoxy group.
Notably, the carboxylic acid proton was not reported in this dataset. This is not unusual, as its signal can be very broad and its chemical shift is highly dependent on concentration and temperature. In DMSO-d₆, the carboxylic acid proton is expected to appear as a broad singlet in the 10-13 ppm region.[1][2] Its presence can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube, which results in H/D exchange and the disappearance of the -COOH signal.[1]
Comparative Analysis of Chemical Shifts
| Compound | Proton | Chemical Shift (δ, ppm) in CDCl₃ (Predicted) | Chemical Shift (δ, ppm) in DMSO-d₆ (Experimental/Predicted) | Data Source |
| Target Molecule | H4 | 8.05 | 8.25 | Experimental |
| -OCH₃ | 4.15 | 4.07 | Experimental | |
| -COOH | 11.5-13.0 | 12.0-13.5 | Predicted | |
| Thiazole | H2 | 8.89 | — | Experimental |
| H5 | 7.99 | — | Experimental | |
| H4 | 7.44 | — | Experimental | |
| Thiazole-5-carboxylic acid | H2 | 9.10 | — | Predicted |
| H4 | 8.60 | — | Predicted | |
| 2-Methoxythiazole | H5 | 7.20 | — | Predicted |
| H4 | 6.80 | — | Predicted |
Analysis of Substituent Effects:
-
Effect of the -COOH Group: Comparing thiazole (H4 ≈ 7.44 ppm) with the predicted value for thiazole-5-carboxylic acid (H4 ≈ 8.60 ppm), the powerful electron-withdrawing and anisotropic effects of the carboxylic acid group at C5 cause a significant downfield shift (deshielding) of the adjacent H4 proton by over 1 ppm.
-
Effect of the -OCH₃ Group: Comparing thiazole (H4 ≈ 7.44 ppm) with the predicted value for 2-methoxythiazole (H4 ≈ 6.80 ppm), the electron-donating methoxy group at C2 increases the electron density at C4, causing a substantial upfield shift (shielding) of the H4 proton.
-
Combined Effects in the Target Molecule: In 2-Methoxy-1,3-thiazole-5-carboxylic acid, the observed chemical shift for H4 (8.25 ppm) is the result of the competing influences of the C2-methoxy and C5-carboxylic acid groups. The strong deshielding effect of the carboxylic acid dominates, pulling the signal significantly downfield from the parent thiazole. However, the shielding contribution from the methoxy group pulls it slightly upfield compared to where it would be with only the carboxylic acid present (compare 8.25 ppm to the predicted 8.60 ppm for thiazole-5-carboxylic acid).
Definitive Experimental Protocol for ¹H NMR Acquisition
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following procedure is recommended for the analysis of 2-Methoxy-1,3-thiazole-5-carboxylic acid.
Caption: Recommended workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of 2-Methoxy-1,3-thiazole-5-carboxylic acid into a clean, dry glass vial.[3][4] Using a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio in a reasonable time.
-
Solvent Addition and Dissolution: Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[4][5] DMSO-d₆ is the solvent of choice due to its ability to dissolve polar carboxylic acids and because it allows for the observation of the exchangeable -COOH proton. Gently vortex the vial to ensure the sample is fully dissolved.
-
Filtration: It is critical to remove any suspended solid particles, as they will degrade the magnetic field homogeneity and result in poor spectral resolution (broad peaks).[3] Prepare a filter by packing a small plug of glass wool into a Pasteur pipette. Using the pipette, transfer the sample solution from the vial into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument's software should be used to "lock" onto the deuterium signal of the DMSO-d₆ solvent, which stabilizes the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure. This process adjusts the currents in the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume, which is essential for achieving sharp, well-resolved NMR signals.[5]
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum using a standard one-pulse experiment (e.g., Bruker's 'zg30'). A typical acquisition involves 16 scans (NS=16) with 4 dummy scans (DS=4) to reach a steady state, which is usually sufficient for a sample of this concentration.
-
Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier Transform (FT) to convert the time-domain signal into the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce an accurate, interpretable spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual protio-solvent peak of DMSO-d₅ to δ 2.50 ppm.
-
Analysis: Integrate the signals to determine the relative ratios of the protons. The integration should yield a 1:3 ratio for the H4 and -OCH₃ protons, respectively. Analyze the chemical shifts and multiplicities to confirm the structure. To confirm the -COOH peak, a second experiment can be run after adding one drop of D₂O to the tube.
Conclusion
The ¹H NMR spectrum of 2-Methoxy-1,3-thiazole-5-carboxylic acid is characterized by two sharp singlets in the aromatic and alkoxy regions, corresponding to the H4 ring proton at ~8.25 ppm and the methoxy protons at ~4.07 ppm (in DMSO-d₆). A third, broad singlet for the carboxylic acid proton is expected far downfield between 10-13 ppm. A comparative analysis demonstrates that the final chemical shift of the H4 proton is a predictable outcome of the strong deshielding influence of the C5-carboxylic acid group, moderately tempered by the shielding effect of the C2-methoxy group. By following the detailed experimental protocol provided, researchers can reliably obtain high-resolution spectra for confident structural verification and purity assessment.
References
-
University of Iowa, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
University of California, Riverside Department of Chemistry. How to Prepare Samples for NMR. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Western University, JB Stothers NMR Facility. NMR Sample Preparation. [Link]
-
MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]
-
PubChem. Thiazole-5-carboxylic acid. National Institutes of Health. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
Modgraph Consultants Ltd. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547. [Link]
Sources
- 1. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum [chemicalbook.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. rsc.org [rsc.org]
- 4. 2-(METHYLTHIO)THIAZOLE(5053-24-7) 1H NMR [m.chemicalbook.com]
- 5. 5-CHLORO-THIAZOLE-2-CARBOXYLIC ACID(101012-16-2) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Methoxythiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural elucidation of novel heterocyclic compounds is a critical step. Among these, 2-methoxythiazole derivatives represent a significant class of molecules, frequently incorporated into bioactive scaffolds due to their unique electronic properties and metabolic stability. Understanding their behavior under mass spectrometric analysis is paramount for their unambiguous identification and characterization. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-methoxythiazole derivatives, contextualized against other 2-substituted thiazoles to offer field-proven insights for the practicing scientist.
The Foundational Role of Mass Spectrometry in Heterocyclic Chemistry
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of organic molecules.[1] In the case of 2-methoxythiazole derivatives, EI-MS provides a reproducible fragmentation "fingerprint" that is highly informative. The energy imparted by electron ionization is sufficient to induce characteristic bond cleavages, revealing the intricate connectivity of the molecule.[2] The stability of the thiazole ring, combined with the influence of its substituents, dictates the observable fragmentation pathways.
Characteristic Fragmentation of the 2-Methoxythiazole Scaffold
The fragmentation of 2-methoxythiazole derivatives is primarily directed by the interplay between the electron-donating methoxy group and the thiazole heterocycle. While no single comprehensive study on a wide range of 2-methoxythiazole derivatives is available, we can infer the primary fragmentation pathways based on the known behavior of methoxy-substituted aromatic compounds and other thiazole derivatives.
A primary and highly characteristic fragmentation pathway for aromatic ethers involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the elimination of a neutral carbon monoxide (CO) molecule. This two-step process is a reliable indicator of a methoxy substituent on an aromatic or heteroaromatic ring.
Another key fragmentation route involves the cleavage of the thiazole ring itself. Studies on various thiazole derivatives have shown that the cleavage of the 1,2- (S-C) and 3,4- (N-C) bonds is a common fragmentation pathway.[3] The presence and nature of substituents significantly influence which of these ring cleavages are favored.
A proposed core fragmentation pathway for a simple 2-methoxythiazole is visualized below:
Caption: Proposed core fragmentation pathway for 2-methoxythiazole under EI-MS.
A Comparative Analysis: The Influence of the 2-Substituent on Thiazole Fragmentation
To truly appreciate the diagnostic value of the fragmentation patterns of 2-methoxythiazole derivatives, a comparison with other 2-substituted thiazoles is essential. The electronic nature of the substituent at the 2-position profoundly directs the fragmentation cascade.
| 2-Substituent | Key Fragmentation Pathways | Diagnostic Ions | Rationale |
| -OCH₃ (Methoxy) | - Loss of •CH₃ - Subsequent loss of CO - Thiazole ring cleavage | [M-15]⁺, [M-15-28]⁺ | The electron-donating methoxy group facilitates the initial alpha-cleavage of the methyl group. The resulting ion readily loses CO, a characteristic of phenolic ethers. |
| -NH₂ (Amino) | - Loss of HCN - Loss of •H - Thiazole ring cleavage | [M-27]⁺, [M-1]⁺ | The amino group can participate in rearrangements, leading to the facile loss of hydrogen cyanide.[4] |
| -Cl (Chloro) | - Loss of •Cl - Thiazole ring cleavage | [M-35/37]⁺ (Isotopic pattern) | The C-Cl bond is relatively weak and readily undergoes homolytic cleavage. The characteristic 3:1 isotopic signature of chlorine is a key identifier.[5] |
| -Br (Bromo) | - Loss of •Br - Thiazole ring cleavage | [M-79/81]⁺ (Isotopic pattern) | Similar to the chloro derivative, with the C-Br bond being even more prone to cleavage. The nearly 1:1 isotopic pattern of bromine is highly diagnostic. |
This comparative data underscores how the substituent dictates the primary fragmentation events. The methoxy group's tendency to initiate fragmentation via the loss of a methyl radical is a distinctive feature compared to the halogen or amino substituents.
Experimental Protocol for Mass Spectrometric Analysis
To ensure the acquisition of high-quality, reproducible mass spectra for 2-methoxythiazole derivatives, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating necessary checks for instrument performance and data integrity.
Objective: To obtain the electron ionization mass spectrum of a purified 2-methoxythiazole derivative.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary GC column suitable for the analysis of heterocyclic compounds (e.g., DB-5ms or equivalent).
Materials:
-
Purified 2-methoxythiazole derivative sample.
-
High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).
-
Inert gas for GC carrier gas (e.g., Helium 99.999% purity).
-
Calibration standard for the mass spectrometer (e.g., perfluorotributylamine - PFTBA).
Procedure:
-
Instrument Preparation and Calibration:
-
Ensure the GC-MS system is clean and has been recently tuned according to the manufacturer's specifications.
-
Perform a mass calibration using PFTBA to ensure accurate mass assignments across the desired mass range (e.g., m/z 50-500).
-
-
Sample Preparation:
-
Prepare a dilute solution of the 2-methoxythiazole derivative in a suitable volatile solvent (e.g., 100 µg/mL).
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
GC Method Development:
-
Injector Temperature: 250 °C.
-
Carrier Gas Flow: Constant flow mode, typically 1 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
Rationale: This program allows for the elution of volatile solvents at a low temperature while ensuring the efficient elution and separation of the thiazole derivative.
-
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. Rationale: This standard energy allows for reproducible fragmentation and comparison with library spectra.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Scan Rate: Sufficiently fast to obtain at least 10-15 spectra across each chromatographic peak.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample solution into the GC-MS.
-
Acquire the data using the developed GC-MS method.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the 2-methoxythiazole derivative.
-
Extract the mass spectrum from the apex of the peak.
-
Subtract the background spectrum to obtain a clean mass spectrum of the analyte.
-
Identify the molecular ion peak and major fragment ions.
-
Interpret the fragmentation pattern based on known fragmentation mechanisms.
-
Caption: Experimental workflow for GC-EI-MS analysis of 2-methoxythiazole derivatives.
Conclusion
The mass spectral fragmentation of 2-methoxythiazole derivatives provides a rich source of structural information. The characteristic loss of a methyl radical followed by carbon monoxide from the 2-methoxy group, in conjunction with potential thiazole ring cleavages, offers a distinct fingerprint for identification. By comparing these patterns with those of other 2-substituted thiazoles, researchers can gain a deeper understanding of the factors governing fragmentation and confidently elucidate the structures of these important heterocyclic compounds. The provided experimental protocol offers a robust framework for obtaining high-quality data to support these analytical endeavors.
References
- Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1454-1460.
- Gale, D. J., et al. (1974). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Organic Mass Spectrometry, 8(2), 137-145.
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
MDPI. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
- Klapötke, T. M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 833.
-
Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
- Sharma, K. S., et al. (1989). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 1(2), 148-152.
-
Wikipedia. (2023, November 28). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 2 [Video]. YouTube. Retrieved from [Link]
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
ACS Publications. (2017, August 2). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Retrieved from [Link]
-
National Institutes of Health. (2023, May 29). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Retrieved from [Link]
-
Whitman People. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Spectroscopy Online. (2010, April 1). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Reactivity of 2-Methoxy-1,3-thiazole-5-carboxylic Acid and its Oxazole Analogs for Drug Discovery
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, thiazole and oxazole cores are particularly prevalent due to their ability to engage in a variety of non-covalent interactions and their synthetic tractability. This guide provides a detailed comparative analysis of the reactivity of 2-methoxy-1,3-thiazole-5-carboxylic acid and its corresponding oxazole analog, 2-methoxy-1,3-oxazole-5-carboxylic acid. Understanding the nuanced differences in their chemical behavior is paramount for researchers and drug development professionals aiming to fine-tune molecular properties and optimize synthetic routes.
This analysis is grounded in fundamental principles of organic chemistry, supported by experimental observations, and presented with the clarity required for practical application in a research setting. We will delve into the electronic and structural disparities between these two molecules and explore how these differences manifest in key chemical transformations relevant to drug discovery, such as amide bond formation.
Fundamental Electronic and Structural Differences
The reactivity of any molecule is intrinsically linked to its electronic and structural properties. In the case of our two subject compounds, the primary differentiator is the heteroatom at the 1-position: sulfur in the thiazole and oxygen in the oxazole.
-
Electronegativity and Aromaticity: Oxygen is more electronegative than sulfur. This leads to a greater polarization of the bonds within the oxazole ring, making it generally more electron-deficient than the thiazole ring. While both are considered aromatic, the aromaticity of thiazoles is often considered to be more robust than that of oxazoles. Oxazoles are sometimes described as having more diene-like character, which can influence their participation in certain pericyclic reactions.
-
Bond Angles and Lengths: The covalent radius of sulfur is larger than that of oxygen. This results in different bond lengths and angles within the heterocyclic core, which can subtly influence the accessibility of different positions to reagents.
-
Influence of the 2-Methoxy Group: The methoxy group at the 2-position is a strong electron-donating group through resonance. This effect increases the electron density of the ring system and can modulate the reactivity of the carboxylic acid at the 5-position.
-
Acidity of the Carboxylic Acid: The electron-withdrawing nature of the heterocyclic ring influences the acidity of the 5-carboxylic acid group. A more electron-withdrawing ring will stabilize the resulting carboxylate anion, leading to a lower pKa (stronger acid). Given that oxazoles are generally more electron-deficient than thiazoles, it is anticipated that 2-methoxy-1,3-oxazole-5-carboxylic acid would be a stronger acid than its thiazole counterpart.
Comparative Reactivity in Amide Bond Formation
Amide bond formation is a cornerstone of drug discovery, enabling the linkage of molecular fragments. The reactivity of the carboxylic acid in this transformation is a critical parameter. We will consider a standard amidation reaction with a representative amine, such as benzylamine, using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Experimental Protocol: Comparative Amidation
This protocol is designed to provide a direct comparison of the reactivity of the two acids under identical conditions.
Materials:
-
2-Methoxy-1,3-thiazole-5-carboxylic acid
-
2-Methoxy-1,3-oxazole-5-carboxylic acid
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Reaction Setup: In two separate, dry 10 mL round-bottom flasks, dissolve 1.0 equivalent of either 2-methoxy-1,3-thiazole-5-carboxylic acid or 2-methoxy-1,3-oxazole-5-carboxylic acid in anhydrous DMF (0.1 M).
-
Reagent Addition: To each flask, add 1.1 equivalents of HATU, 2.0 equivalents of DIPEA, and 1.05 equivalents of benzylamine.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor the consumption of the starting carboxylic acid by HPLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).
-
Workup: Upon completion (as determined by HPLC), dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by LC-MS to confirm the identity of the desired amide and determine the purity. Purify the product by flash column chromatography if necessary.
Expected Outcomes and Interpretation
The primary metric for comparison will be the reaction rate, as determined by the disappearance of the starting carboxylic acid via HPLC. It is hypothesized that the 2-methoxy-1,3-oxazole-5-carboxylic acid will react faster than its thiazole analog.
Causality: The greater electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the carbonyl carbon in the carboxylic acid. This makes it more susceptible to nucleophilic attack by the amine following activation by HATU.
Caption: A generalized workflow for the comparative amidation experiment.
Data Summary and Comparison
The following table summarizes the expected and literature-supported differences in properties and reactivity.
| Property/Reaction | 2-Methoxy-1,3-thiazole-5-carboxylic acid | 2-Methoxy-1,3-oxazole-5-carboxylic acid | Rationale |
| pKa of Carboxylic Acid | Higher | Lower | The more electronegative oxygen in the oxazole ring leads to a greater inductive electron withdrawal, stabilizing the carboxylate anion. |
| Amidation Rate | Slower | Faster | The enhanced electrophilicity of the carbonyl carbon in the oxazole derivative accelerates the rate of nucleophilic attack. |
| Electrophilic Aromatic Substitution | More facile | Less facile | The thiazole ring is more electron-rich than the oxazole ring, making it more susceptible to electrophilic attack (though the carboxylic acid is deactivating). |
| Ring Stability | More stable | Less stable | Thiazoles are generally more stable towards ring-opening reactions compared to oxazoles. |
Conclusion
The choice between a 2-methoxy-1,3-thiazole-5-carboxylic acid and its oxazole analog in a drug discovery program will depend on the specific goals of the project.
-
If rapid amide bond formation and increased acidity are desired, the oxazole analog is the superior choice. The heightened reactivity can be advantageous in complex syntheses where mild conditions are required.
-
If greater stability and a more electron-rich aromatic core are needed, the thiazole analog would be preferred. This may be relevant for molecules that need to withstand harsh conditions or where the electronic properties of the ring are crucial for target engagement.
This guide has provided a framework for understanding the comparative reactivity of these two important heterocyclic building blocks. By appreciating the subtle yet significant impact of the heteroatom, medicinal chemists can make more informed decisions in the design and synthesis of novel therapeutic agents.
References
-
Thiazole: A Privileged Scaffold in Medicinal Chemistry. Future Medicinal Chemistry, 2(8), 1307-1320. [Link]
-
Oxazoles in Medicinal Chemistry: A Review. European Journal of Medicinal Chemistry, 186, 111895. [Link]
-
The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. John Wiley & Sons. (A comprehensive book series on heterocyclic chemistry). [Link]
Crystal structure analysis of 2-Methoxy-1,3-thiazole-5-carboxylic acid
The following guide provides a comprehensive technical analysis of the crystal structure characterization of 2-Methoxy-1,3-thiazole-5-carboxylic acid , comparing its solid-state properties and analytical performance against key structural analogs.
A Comparative Guide for Solid-State Characterization
Executive Summary & Strategic Context
In medicinal chemistry, the thiazole-5-carboxylic acid scaffold is a critical pharmacophore, serving as a bioisostere for benzoic acid in various kinase inhibitors and neprilysin inhibitors. While the 2-methyl and 2-amino derivatives are ubiquitous, 2-Methoxy-1,3-thiazole-5-carboxylic acid (CAS: 716362-09-3) offers unique electronic and steric properties that influence crystal packing, solubility, and ligand-binding affinity.
This guide details the crystallographic workflow for this specific methoxy-derivative and compares its solid-state performance against its primary alternatives: the 2-Methyl (hydrophobic benchmark) and 2-Amino (H-bond donor benchmark) analogs.
Comparative Performance Analysis
The following table contrasts the physicochemical and structural expectations of the target compound against standard alternatives. This data drives the selection of crystallization solvents and refinement strategies.
Table 1: Solid-State & Structural Performance Comparison
| Feature | 2-Methoxy-1,3-thiazole-5-carboxylic acid (Target) | 2-Methyl-1,3-thiazole-5-carboxylic acid (Alternative 1) | 2-Amino-1,3-thiazole-5-carboxylic acid (Alternative 2) |
| Electronic Effect | Mesomeric Donor (+M), Inductive Withdrawer (-I) | Weak Inductive Donor (+I) | Strong Mesomeric Donor (+M) |
| H-Bond Capacity | Acceptor Only (at C2-position) | None (at C2-position) | Donor & Acceptor (at C2-position) |
| Crystal Packing | Driven by Acid Dimers (R²₂⁸) + Weak C-H...O interactions. | Driven by Acid Dimers + Van der Waals stacking. | Complex 3D network; often high MP due to strong N-H...N bonds. |
| Solubility Profile | Moderate-High : Ether oxygen increases polarity vs. methyl. | Low : Hydrophobic methyl reduces aqueous solubility. | Variable : Zwitterionic character can reduce organic solubility. |
| Crystallization | Requires polar protic solvents (EtOH/H₂O) to engage ether oxygen. | Crystallizes well from non-polar solvents (Toluene/Hexane). | Requires highly polar solvents (DMF/DMSO). |
| Refinement Risk | Disorder : Methoxy group rotation (C2-O-CMe) often requires constraints. | Stable : Methyl group rotation is predictable. | Tautomerism : Amino-Imino tautomerism can complicate solution. |
Structural Analysis & Mechanism
The "Methoxy Effect" in Crystal Packing
Unlike the 2-Methyl analog, the 2-Methoxy substituent introduces a specific directional vector for hydrogen bonding.
-
Conformation: The methoxy group typically adopts a coplanar conformation with the thiazole ring to maximize p-orbital overlap with the aromatic system (resonance stabilization).
-
Interaction: The ether oxygen (O-Me) acts as a weak hydrogen bond acceptor. In the crystal lattice, this often manifests as C-H...O contacts from adjacent aromatic protons, stabilizing a "herringbone" or "layered" packing motif that is absent in the 2-Methyl derivative.
The Carboxylic Acid Dimer
All three analogs share the dominant Centrosymmetric Carboxylic Acid Dimer (R²₂⁸) motif.
-
Mechanism: Two molecules link via paired O-H...O=C hydrogen bonds.
-
Implication: This forms the primary "building block" of the crystal. The 2-substituent (Methoxy vs. Methyl) then dictates how these dimers stack relative to one another.
Diagram: Hydrogen Bonding Network Logic
The following diagram illustrates the competitive packing logic between the standard Acid Dimer and the substituent-specific interactions.
Figure 1: Hierarchical assembly of the crystal lattice. The acid dimer forms the core unit, while the methoxy group steers the 3D packing via weak auxiliary interactions.
Experimental Protocol: Crystallization & Data Collection
To obtain publication-quality data for the 2-Methoxy derivative, the following protocol addresses its specific solubility and disorder potential.
Step 1: Single Crystal Growth (Slow Evaporation)
-
Rationale: The methoxy derivative has moderate polarity. A mixed-solvent system is required to balance solubility with nucleation control.
-
Solvent System: Ethanol:Water (80:20 v/v).
-
Why? Pure ethanol often yields needles (too fast). Water acts as an antisolvent to slow nucleation, promoting block-like morphology.
-
-
Procedure:
-
Dissolve 20 mg of 2-Methoxy-1,3-thiazole-5-carboxylic acid in 2 mL warm Ethanol.
-
Add 0.5 mL water dropwise until slight turbidity persists, then warm to clear.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with parafilm, punch 3-4 small holes, and store at 4°C (fridge) to reduce thermal motion of the methoxy tail.
-
Step 2: X-Ray Data Collection
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K\alpha radiation,
= 0.71073 Å). -
Temperature: 100 K (Critical) .
-
Reasoning: The C-O-C linkage is flexible. Room temperature (298 K) collection often results in large thermal ellipsoids for the terminal methyl group, reducing bond precision. 100 K "freezes" this rotation.
-
-
Strategy: Collect full sphere (360°) to ensure high redundancy (>4.0) for accurate absorption correction.
Step 3: Structure Solution & Refinement
-
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.
-
Specific Challenge: Disorder in the Methoxy Group.
Workflow Visualization
The following diagram outlines the decision tree for solving the structure, emphasizing the divergence point for the methoxy-specific disorder handling.
Figure 2: Step-by-step crystallographic workflow from crude powder to final CIF validation.
References & Validation Sources
-
Cambridge Structural Database (CSD): Standard repository for small molecule crystal structures. Search for thiazole carboxylic acid derivatives to validate bond lengths (C-S ~1.72 Å, C=O ~1.22 Å).[3][4]
-
Source:
-
-
PubChem Compound Summary: 2-Methoxy-1,3-thiazole-5-carboxylic acid (CAS 716362-09-3).
-
Source:
-
-
SHELX Software Suite: The standard for structure solution and refinement.
-
Thiazole Scaffold Utility: Review of thiazoles in drug discovery (Comparison of 2-substituents).
Disclaimer: This guide is based on standard crystallographic principles applied to the specific chemical nature of the target compound. Actual crystal growth may vary based on sample purity and environmental conditions.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of 2-Methoxy-1,3-thiazole-5-carboxylic acid Using LC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth technical comparison for validating the purity of 2-Methoxy-1,3-thiazole-5-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry. We will focus on the application of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical technique, while also presenting a comparative analysis with other established methods.
The structural integrity and purity of 2-Methoxy-1,3-thiazole-5-carboxylic acid are critical as impurities can significantly impact the safety and efficacy of the final drug product. Thiazole derivatives, in particular, can be prone to specific process-related impurities and degradation products.[1][2] Therefore, a robust and sensitive analytical method is essential for quality control.
The Power of LC-MS in Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique in modern analytical chemistry, combining the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection of mass spectrometry.[3][4][5] This hyphenated technique is particularly advantageous for the analysis of small molecules like 2-Methoxy-1,3-thiazole-5-carboxylic acid.
The primary advantage of LC-MS lies in its ability to not only quantify the main compound but also to identify and tentatively characterize unknown impurities based on their mass-to-charge ratio (m/z).[3][6] This is a significant leap from traditional HPLC with UV detection, which can struggle to differentiate between co-eluting compounds that share similar UV absorbance characteristics.[3][7]
Causality in Method Development: Why Specific Choices Matter
The selection of LC-MS parameters is not arbitrary; each choice is dictated by the physicochemical properties of 2-Methoxy-1,3-thiazole-5-carboxylic acid and the potential impurities.
-
Column Selection: A reversed-phase C18 column is typically the first choice for separating moderately polar compounds like our target molecule. The non-polar stationary phase allows for good retention and separation from more polar impurities when using a polar mobile phase.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often with a formic acid or ammonium formate modifier to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile or methanol is crucial. This gradient allows for the effective elution of compounds with a range of polarities, from early-eluting polar impurities to the main compound and any late-eluting non-polar impurities.
-
Ionization Source: Electrospray ionization (ESI) is the most suitable ionization technique for this class of compounds. Given the presence of a carboxylic acid and a methoxy group, both positive and negative ion modes should be evaluated to determine the optimal ionization efficiency for the parent compound and its potential impurities.
Experimental Workflow: A Self-Validating System
A robust analytical method must be self-validating, meaning the protocol itself incorporates checks and balances to ensure data integrity.
Caption: LC-MS workflow for purity analysis.
Detailed Experimental Protocol for LC-MS Analysis
1. Standard and Sample Preparation:
- Standard Solution: Accurately weigh approximately 1 mg of 2-Methoxy-1,3-thiazole-5-carboxylic acid reference standard and dissolve in a suitable solvent (e.g., 10 mL of methanol/water 50:50 v/v) to obtain a concentration of 100 µg/mL.
- Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
- Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
2. LC-MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
- 0-1 min: 5% B
- 1-8 min: Linear gradient to 95% B
- 8-10 min: Hold at 95% B
- 10.1-12 min: Return to 5% B and equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
- Column Temperature: 40 °C.
- MS Detector: A mass spectrometer with an ESI source.
- Ionization Mode: ESI positive and negative.
- Scan Range: m/z 100-500.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
3. Data Analysis:
- Purity Calculation: Determine the purity of the sample using the area normalization method from the chromatogram obtained.
- Impurity Identification: Analyze the mass spectra of any impurity peaks to determine their molecular weight. For significant impurities, perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.
Comparative Analysis with Alternative Techniques
While LC-MS is a powerful tool, a comprehensive purity assessment often involves orthogonal techniques to provide a complete picture.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity and selectivity; provides molecular weight information for impurity identification.[3][6] | Higher cost and complexity; susceptible to matrix effects and ion suppression.[3] | Primary method for purity determination and impurity profiling. |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Robust, cost-effective, and widely available.[3][7] | Cannot differentiate co-eluting peaks with similar UV spectra; does not provide molecular weight information.[3] | Routine quality control and purity checks where impurities are known and well-separated. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Highly accurate and precise; does not require a reference standard for the analyte itself; provides structural information.[8][9][10] | Lower sensitivity compared to MS; requires a pure internal standard; complex mixtures can lead to signal overlap.[9][10] | Absolute purity determination and certification of reference materials. |
| Elemental Analysis (EA) | Determines the percentage composition of elements (C, H, N, S). | Provides fundamental information about the elemental composition.[11] | Does not distinguish between isomers or different compounds with the same empirical formula; less sensitive to minor impurities.[12][13] | Confirmation of the empirical formula of a newly synthesized compound.[11][14] |
In-Depth Look at Potential Impurities
Understanding the synthetic route of 2-Methoxy-1,3-thiazole-5-carboxylic acid is crucial for predicting potential impurities. Common impurities can arise from:
-
Starting Materials: Unreacted starting materials or impurities within them.
-
Side Reactions: Formation of isomers or by-products during the synthesis.
-
Degradation: Decomposition of the final product due to factors like light, heat, or pH. For instance, thiazole-containing compounds can undergo photo-degradation.[15]
For example, in syntheses involving the hydrolysis of an ester precursor, the corresponding amide impurity can be a common process-related impurity.[1][2][16][17] LC-MS is particularly well-suited to detect and identify such impurities.
Conclusion: A Multi-faceted Approach to Purity Validation
Validating the purity of 2-Methoxy-1,3-thiazole-5-carboxylic acid requires a robust and well-reasoned analytical strategy. LC-MS serves as the primary tool, offering unparalleled sensitivity and specificity for both quantification of the main component and the identification of unknown impurities. The experimental protocol outlined in this guide provides a self-validating framework for achieving reliable and reproducible results.
However, for comprehensive characterization and in regulated environments, a multi-technique approach is often necessary. The strategic use of orthogonal methods like HPLC-UV for routine analysis, qNMR for absolute purity determination, and Elemental Analysis for empirical formula confirmation provides a holistic and trustworthy assessment of the compound's purity. This ensures the quality and safety of this critical building block in the drug development pipeline.
References
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How to Determine the Purity of a Substance using Elemental Analysis | Chemistry. (2021, August 22). Retrieved from [Link]
-
Analyzing the purity of a mixture (worked example) (video) - Khan Academy. (n.d.). Retrieved from [Link]
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Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 475-483. Retrieved from [Link]
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Elemental analysis - Wikipedia. (n.d.). Retrieved from [Link]
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Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]
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Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 25, 51-59. Retrieved from [Link]
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Quantitative NMR | Organic Primary Standards Group. (n.d.). Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]
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Quantitative NMR Spectroscopy. (2020, October 1). Retrieved from [Link]
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Using Quantitative NMR | Applications Notes | JEOL Ltd. (n.d.). Retrieved from [Link]
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HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.). Retrieved from [Link]
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3 reasons why you should upgrade from UV detection to Mass Spectrometry. (2019, September 10). Retrieved from [Link]
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What are the advantages of LC-MS over HPLC? - Quora. (n.d.). Retrieved from [Link]
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Identity and Purity - Small Molecules - Pacific BioLabs. (n.d.). Retrieved from [Link]
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Small Molecule Drug Characterization and Purity Analysis - Agilent. (n.d.). Retrieved from [Link]
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LC-MS vs. HPLC for peptide quantification? - ResearchGate. (n.d.). Retrieved from [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved from [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]
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HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts | Analytical Chemistry. (n.d.). Retrieved from [Link]
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Small Molecule Identification and Purity Testing - Medistri SA. (2023, October 30). Retrieved from [Link]
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Utilizing LC-MS/MS technique in conjunction with multivariate analysis as valuable tools to unravel the chemical complexity of s. (n.d.). Retrieved from [Link]
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LC/MS ANALYSIS. (n.d.). Retrieved from [Link]
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Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022, March 24). Retrieved from [Link]
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Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 927-936. Retrieved from [Link]
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thiazole derivative - New Drug Approvals. (n.d.). Retrieved from [Link]
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Investigation of Various Impurities in Febuxostat - Pharmaceutical Technology. (n.d.). Retrieved from [Link]
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Ghanta, M. R., et al. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica, 6(3), 300-311. Retrieved from [Link]
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Chemistry of novel piprazine-thiazole derivatives- their synthesis and microbial evaluation - Der Pharma Chemica. (n.d.). Retrieved from [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. (n.d.). Retrieved from [Link]
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A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates - ResearchGate. (n.d.). Retrieved from [Link]
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Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets - Archipel UQAM. (n.d.). Retrieved from [Link]
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Method development for analysis of pharmaceuti-cals in environmental samples. (n.d.). Retrieved from [Link]
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HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method - PubMed. (n.d.). Retrieved from [Link]
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Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices - MDPI. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
